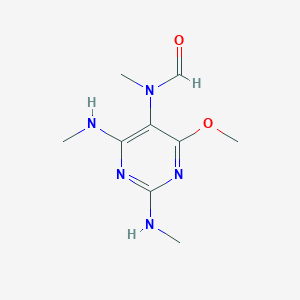
Heteromine G
Description
Heteromine G is a purine-derived heterocyclic compound belonging to the heteromine family, which is characterized by substitutions on the purine core (adenine/guanine analogs). These compounds are notable for their cytotoxic and antitumor activities, particularly against leukemia cell lines such as HL-60 .
Properties
Molecular Formula |
C9H15N5O2 |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
N-[4-methoxy-2,6-bis(methylamino)pyrimidin-5-yl]-N-methylformamide |
InChI |
InChI=1S/C9H15N5O2/c1-10-7-6(14(3)5-15)8(16-4)13-9(11-2)12-7/h5H,1-4H3,(H2,10,11,12,13) |
InChI Key |
AYPVLECRVLOFKA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=NC(=N1)NC)OC)N(C)C=O |
Synonyms |
heteromine G |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Challenges
- Structural Complexity: Heteromines J and K required 2D NMR for unambiguous assignments, with revisions to earlier literature (e.g., C-2/C-8 shifts in purinones) . This underscores the analytical challenges in characterizing heteromines.
- Natural vs. Synthetic Origins: Plant-derived heteromines (e.g., J, K) often coexist with steroids and flavonoids, complicating isolation . Synthetic routes (e.g., Roggen et al.’s work on Heteromine B) improve purity but require costly intermediates .
- Activity-Structure Relationships : Methoxy and methyl groups in Heteromine J correlate with UV absorption at 298 nm, while thiol groups in 6-MP enhance DNA incorporation and cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


